molecular formula C22H15FN2O B5325429 2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one

2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one

Cat. No. B5325429
M. Wt: 342.4 g/mol
InChI Key: CGUMQAFNEWRLSK-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one, also known as BFPP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the family of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase, cyclooxygenase, and lipoxygenase, which are known to play a role in the development of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Several studies have reported the anti-cancer, anti-inflammatory, and anti-diabetic properties of this compound. This compound has also been shown to exhibit antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one has several advantages as a research tool. It is relatively easy to synthesize, and its chemical stability makes it suitable for long-term storage. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in drug development.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one. One potential area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to explore the in vivo effects of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one involves the condensation of 4-fluorobenzaldehyde and 2-aminobenzimidazole in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis of this compound has been reported in various scientific journals and is considered to be relatively simple and efficient.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields of science such as medicinal chemistry, pharmacology, and biochemistry. Several studies have reported the potential use of this compound as a lead compound for the development of new drugs for various diseases such as cancer, diabetes, and inflammation.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O/c23-17-12-10-15(11-13-17)14-18(21(26)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUMQAFNEWRLSK-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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